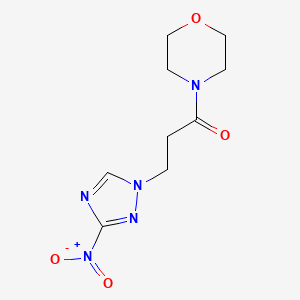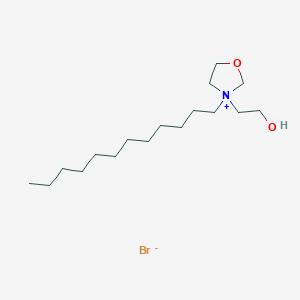
6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitrile group attached to a pyrazine ring. Its molecular formula is C6H4ClN3O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-chloro-3-oxobutanenitrile with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another heterocyclic compound with a similar chloro and nitrile substitution pattern.
3,6-Dichloro-4-methylpyridazine: Shares the chloro and methyl groups but differs in the ring structure.
Uniqueness
6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is unique due to its specific combination of functional groups and the pyrazine ring structure
Propiedades
Número CAS |
106718-85-8 |
|---|---|
Fórmula molecular |
C6H4ClN3O |
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-3-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O/c1-10-3-5(7)9-4(2-8)6(10)11/h3H,1H3 |
Clave InChI |
DQIDOHQLERSKPV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C(C1=O)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)







![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
